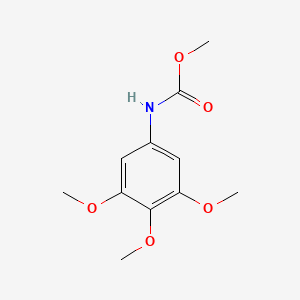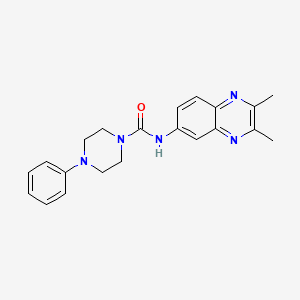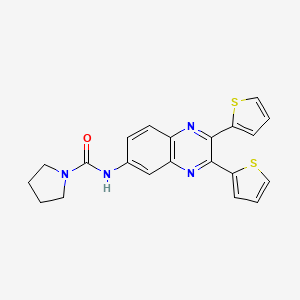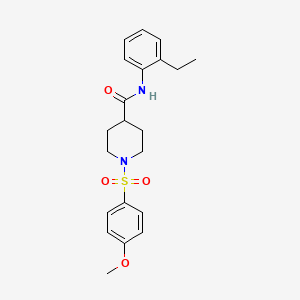
methyl (3,4,5-trimethoxyphenyl)carbamate
Vue d'ensemble
Description
Methyl (3,4,5-trimethoxyphenyl)carbamate is a derivative of carbamic acid. The 3,4,5-trimethoxyphenyl (TMP) group, which is a part of this compound, is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . This moiety is prominently present in the molecular structures of various research studies .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives, which are related to this compound, is well-documented. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid. These methods could potentially be adapted for the synthesis of this compound.Molecular Structure Analysis
The molecular structure of carbamate derivatives can be complex. For example, X-ray single crystal diffraction of 2-isobutylphenyl [(N,N’-dibenzoyl-N’-tert-butylhydrazino)thio]methylcarbamate revealed the presence of N-S-N bonding. This suggests that carbamate derivatives can form stable molecular structures with various bonding patterns, which could be relevant for the compound of interest.Chemical Reactions Analysis
Carbamate derivatives participate in a variety of chemical reactions. N-tert-butanesulfinyl imines, which are related to carbamates, are activated by the tert-butanesulfinyl group for the addition of nucleophiles and can be cleaved by acid treatment. The reactivity of carbamate derivatives with different electrophiles and nucleophiles is also demonstrated in the synthesis of functionalized carbamates.Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate derivatives can vary. For instance, the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group. This indicates that carbamate derivatives may undergo metabolic transformations, which could be relevant for understanding the properties of this compound.Mécanisme D'action
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Safety and Hazards
Orientations Futures
The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that methyl (3,4,5-trimethoxyphenyl)carbamate and related compounds could have a wide range of biomedical applications in the future.
Propriétés
IUPAC Name |
methyl N-(3,4,5-trimethoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-14-8-5-7(12-11(13)17-4)6-9(15-2)10(8)16-3/h5-6H,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHCSXUPCBOQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535921 | |
| Record name | Methyl (3,4,5-trimethoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90073-46-4 | |
| Record name | Methyl (3,4,5-trimethoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate](/img/structure/B3664688.png)

![(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B3664703.png)
![(5E)-3-[(4-fluorophenyl)methyl]-5-[[1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B3664704.png)
![N,N-dibenzyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3664707.png)
![4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B3664713.png)

![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclohexylacetamide](/img/structure/B3664729.png)
![11-(4-bromophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B3664734.png)

![2-(4-Cyclohexylphenoxy)-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B3664749.png)
![N-(2-fluorophenyl)-2-{(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B3664755.png)

